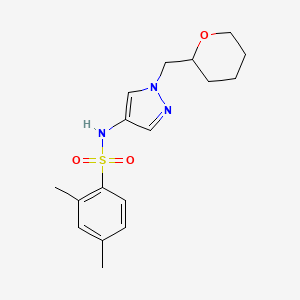
2,4-dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H23N3O3S and its molecular weight is 349.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2,4-Dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide is a sulfonamide derivative notable for its complex structure, which combines a benzenesulfonamide moiety with a pyrazole ring and a tetrahydropyran substituent. This compound has gained attention in medicinal chemistry due to the broad range of biological activities typically associated with sulfonamides, including potential applications as antibiotics and in drug development.
Structural Characteristics
The molecular formula for this compound is C17H23N3O3S, with a molecular weight of 349.4 g/mol. The structural complexity arises from the integration of various functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H23N3O3S |
| Molecular Weight | 349.4 g/mol |
| CAS Number | 2034374-71-3 |
While specific mechanisms of action for this compound are not fully elucidated, it is hypothesized that the compound interacts with various biological targets due to its structural features. Pyrazole derivatives are known for their pharmacological properties, including:
- Anti-inflammatory effects
- Analgesic properties
- Antimicrobial activity
These activities are often linked to the modulation of enzymatic pathways and receptor interactions within biological systems.
Case Studies and Research Findings
Recent studies have highlighted the potential of pyrazole derivatives in targeting specific receptors and enzymes. For instance, compounds similar to this compound have been evaluated for their inhibitory effects on the ALK5 receptor, which is implicated in cancer and fibrotic diseases. One study reported that related pyrazole derivatives inhibited ALK5 autophosphorylation with IC50 values as low as 25 nM, demonstrating significant antitumor efficacy in vivo without notable toxicity .
Comparative Analysis
The biological activity of this compound can be compared to other structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-4-methoxybenzenesulfonamide | Similar pyrazole and tetrahydropyran moieties | Lacks trifluoromethoxy group |
| N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-4-(trifluoromethyl)benzenesulfonamide | Similar structure with trifluoromethyl group | Different electronic properties due to trifluoromethyl group |
| N-(1-methylpyrazolyl)-benzenesulfonamide | Simple pyrazole linked to benzenesulfonamide | Less complex; lacks tetrahydropyran |
属性
IUPAC Name |
2,4-dimethyl-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-13-6-7-17(14(2)9-13)24(21,22)19-15-10-18-20(11-15)12-16-5-3-4-8-23-16/h6-7,9-11,16,19H,3-5,8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCOSCFHNZRVRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3CCCCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














